molecular formula C27H45NO3 B12732280 10-Nonadecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- CAS No. 95548-11-1

10-Nonadecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-

Cat. No.: B12732280
CAS No.: 95548-11-1
M. Wt: 431.7 g/mol
InChI Key: GLFCOGCSASQHDV-KHPPLWFESA-N
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Description

N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- is an organic compound that belongs to the class of amides It is structurally characterized by the presence of a hydroxy-methoxyphenyl group attached to a nonadecenamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in pain management and cancer treatment.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- involves its interaction with specific molecular targets and pathways. It is known to act as an agonist of the vanilloid receptor (TRPV1), which is involved in pain perception and inflammation. By binding to this receptor, the compound can modulate pain signals and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide: Similar structure but with a shorter alkyl chain.

    Nonivamide: An analog of capsaicin with similar biological activities.

Uniqueness

N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.

Properties

CAS No.

95548-11-1

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]nonadec-10-enamide

InChI

InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(30)28-23-24-20-21-25(29)26(22-24)31-2/h10-11,20-22,29H,3-9,12-19,23H2,1-2H3,(H,28,30)/b11-10-

InChI Key

GLFCOGCSASQHDV-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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